molecular formula C12H17N B13053496 (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13053496
M. Wt: 175.27 g/mol
InChI Key: GHAQMJCDRSTETR-LBPRGKRZSA-N
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Description

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by its unique structure, which includes a naphthalene ring system with two methyl groups at the 5 and 6 positions and an amine group at the 1 position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the reduction and amination steps, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S) compound, with different stereochemistry.

    1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl groups at the 5 and 6 positions.

    5,6-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.

Uniqueness

(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both methyl groups and an amine group. This combination of features can result in distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

GHAQMJCDRSTETR-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@H](CCC2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)C

Origin of Product

United States

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